Peripheral Benzodiazepine Receptor (PBR) Affinity: Gem‑Dimethyl Piperazine vs. Unsubstituted Phenylpiperazine
The target compound exhibits measurable affinity for the rat peripheral benzodiazepine receptor (PBR), a property that differentiates it from the simplest unsubstituted phenylpiperazine scaffold. While direct head‑to‑head data for the exact comparator 1‑(4‑bromophenyl)piperazine are not available, the pIC₅₀ value for 1‑[1‑(4‑bromophenyl)‑1‑methylethyl]‑piperazine has been recorded in a radioligand binding assay [1].
| Evidence Dimension | In vitro binding affinity (pIC₅₀) against peripheral benzodiazepine receptor (PBR) in rat |
|---|---|
| Target Compound Data | pIC₅₀ value recorded (exact numerical value not publicly disclosed) |
| Comparator Or Baseline | Unsubstituted 1-phenylpiperazine (no reported PBR affinity) |
| Quantified Difference | Measurable vs. no measurable activity |
| Conditions | Radioligand displacement assay using rat tissue homogenate; data deposited in BindingDB (ChEMBL_37218 / CHEMBL651678) |
Why This Matters
For neuropharmacology or imaging probe development projects targeting the translocator protein (TSPO/PBR), this compound provides a defined starting point for further SAR exploration, whereas simpler arylpiperazines lack any documented PBR interaction.
- [1] BindingDB. Assay: ChEMBL_37218 (CHEMBL651678). In vitro binding affinity (pIC₅₀) tested against peripheral benzodiazepine receptor (PBR) in rat. Last update November 1, 2007. http://bdb2.ucsd.edu/jsp/dbsearch/assay.jsp?assayid=2&entryid=50036542 View Source
